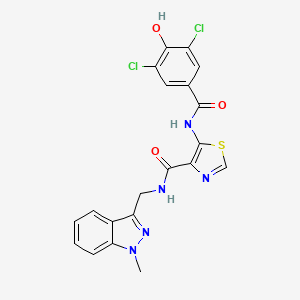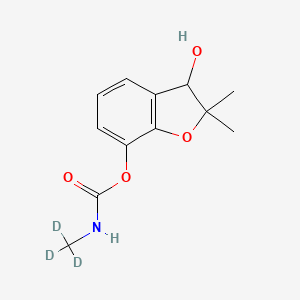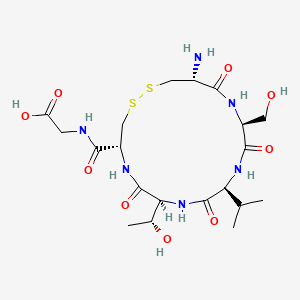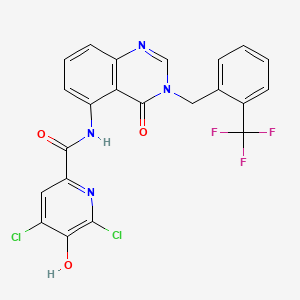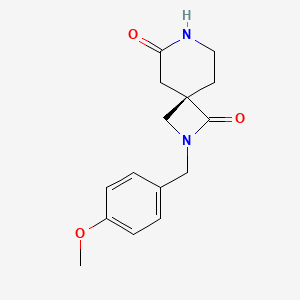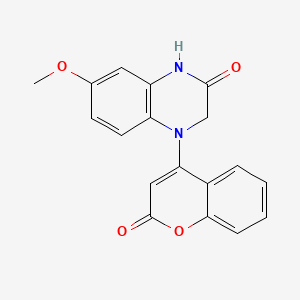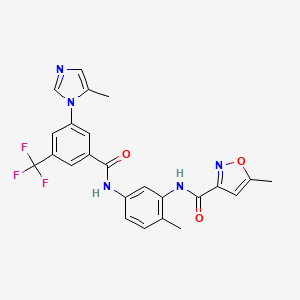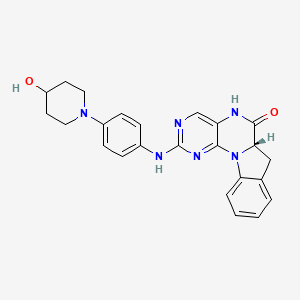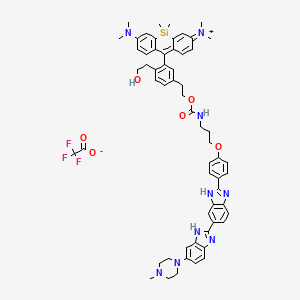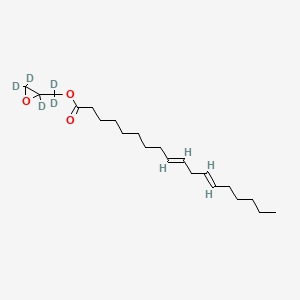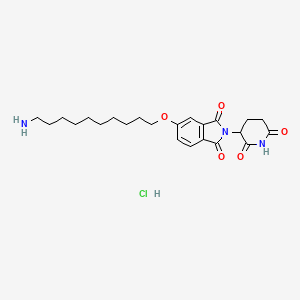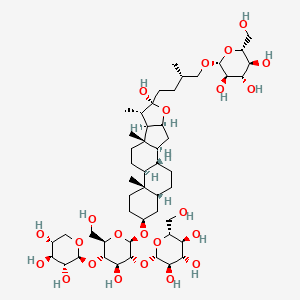
Officinalisnin-II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Officinalisnin-II is a natural saponin compound derived from the roots of Asparagus filicinus. It has garnered significant attention due to its potential anti-aging properties and various pharmacological activities, including antioxidative, antitumor, and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Officinalisnin-II is typically isolated from the roots of Asparagus filicinus through a series of extraction and purification processes. The roots are subjected to continuous reflux extraction using a methanol-water mixture (60% methanol). The extract is then purified using HPD-300 macroporous resin to obtain the saponin-rich fraction .
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. The use of macroporous resins and continuous reflux extraction are common techniques in the industrial production of saponins .
Analyse Des Réactions Chimiques
Types of Reactions: Officinalisnin-II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Officinalisnin-II has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying saponin chemistry and its reactivity.
Biology: Investigated for its effects on cellular processes, including antioxidative and anti-inflammatory activities.
Medicine: Explored for its potential anti-aging properties and its ability to enhance the longevity of model organisms like Caenorhabditis elegans.
Mécanisme D'action
The mechanism of action of Officinalisnin-II involves its interaction with various molecular targets and pathways. It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. These enzymes play a crucial role in mitigating oxidative stress, which is a key factor in the aging process. Additionally, this compound has been found to modulate signaling pathways involved in inflammation and cell survival .
Comparaison Avec Des Composés Similaires
Officinalisnin-I: Another saponin compound isolated from Asparagus species with similar pharmacological properties.
Diosgenin: A steroidal saponin found in various plants, known for its anti-inflammatory and antioxidative effects.
Ginsenosides: Saponins derived from ginseng, widely studied for their diverse pharmacological activities
Uniqueness of Officinalisnin-II: this compound stands out due to its specific molecular structure and its potent anti-aging effects demonstrated in model organisms. Its ability to enhance the activity of multiple antioxidant enzymes and modulate key signaling pathways makes it a unique and valuable compound for further research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C50H84O23 |
|---|---|
Poids moléculaire |
1053.2 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-6-hydroxy-16-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C50H84O23/c1-20(18-65-44-39(61)36(58)34(56)29(15-51)68-44)7-12-50(64)21(2)32-28(73-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)67-47-43(72-46-40(62)37(59)35(57)30(16-52)69-46)41(63)42(31(17-53)70-47)71-45-38(60)33(55)27(54)19-66-45/h20-47,51-64H,5-19H2,1-4H3/t20-,21-,22+,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+,41-,42+,43+,44+,45-,46-,47+,48-,49-,50+/m0/s1 |
Clé InChI |
TUDCHFPLNJLAIG-DVUUGCSZSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
SMILES canonique |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(CO7)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12374601.png)
